REACTION_SMILES
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[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[CH3:13][CH:14]([CH2:15][CH2:16][CH2:17][C:18](=[O:19])[O:20][CH3:21])[CH3:22].[CH3:1][P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7].[CH3:23][CH:24]([CH3:25])[CH2:26][CH2:27][CH2:28][C:29]([OH:30])=[O:31].[CH3:42][OH:43].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[S:32](=[O:33])(=[O:34])([OH:35])[OH:36]>>[CH2:1]([P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7])[C:18]([CH2:17][CH2:16][CH2:15][CH:14]([CH3:13])[CH3:22])=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(C)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COP(=O)(CC(=O)CCCC(C)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |